molecular formula C13H11N3O5 B1417708 [5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid CAS No. 1216958-14-3

[5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid

Cat. No.: B1417708
CAS No.: 1216958-14-3
M. Wt: 289.24 g/mol
InChI Key: UEJGTFSCRNVMOV-UHFFFAOYSA-N
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Description

[5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid is a complex organic compound that features both an indole and an oxadiazole ring system. The indole moiety is a well-known structure in organic chemistry, often found in natural products and pharmaceuticals due to its biological activity. The oxadiazole ring, on the other hand, is known for its stability and is often used in medicinal chemistry for drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the indole ring through Fischer indole synthesis, followed by the construction of the oxadiazole ring.

    Fischer Indole Synthesis: This step involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring.

    Formation of Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the indole ring can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form different derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) can be used under acidic conditions.

Major Products

    Oxidation: Formation of 5-hydroxyindole derivatives.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, [5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The indole moiety is known for its interaction with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The combination of the indole and oxadiazole rings provides a unique pharmacophore that can interact with multiple biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved stability and reactivity.

Mechanism of Action

The mechanism of action of [5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid involves its interaction with various molecular targets. The indole ring can interact with enzymes and receptors, while the oxadiazole ring can enhance the compound’s stability and binding affinity.

Molecular Targets and Pathways

    Enzymes: The compound can inhibit or activate specific enzymes, leading to changes in metabolic pathways.

    Receptors: It can bind to receptors, modulating their activity and affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.

    5-Methoxyindole-2-carboxylic acid: A compound with a similar indole moiety but lacking the oxadiazole ring.

    2,5-Dimethoxy-1H-indole-3-acetic acid: Another indole derivative with different substituents.

Uniqueness

The uniqueness of [5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid lies in its combination of the indole and oxadiazole rings. This dual structure provides a versatile platform for the development of new compounds with diverse biological activities and industrial applications.

Properties

IUPAC Name

2-[5-(5-methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O5/c1-20-8-2-3-9-7(4-8)5-10(14-9)12-15-16(6-11(17)18)13(19)21-12/h2-5,14H,6H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJGTFSCRNVMOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2)C3=NN(C(=O)O3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid
Reactant of Route 2
[5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid
Reactant of Route 3
[5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid
Reactant of Route 4
Reactant of Route 4
[5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid
Reactant of Route 5
[5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid
Reactant of Route 6
[5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid

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